molecular formula C9H8Cl2O2 B101699 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 18430-74-5

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B101699
CAS No.: 18430-74-5
M. Wt: 219.06 g/mol
InChI Key: OYUBSDJHAZSFHZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiradical Activity

Research on derivatives of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has shown antimicrobial and antiradical activities. A study synthesized a series of compounds related to this chemical and tested them against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds exhibited antimicrobial activities and were also evaluated for their antioxidant capacity, showing potential in both fields (Čižmáriková et al., 2020).

Properties in Polymer Synthesis

The compound has been studied in the context of polymer synthesis. A paper explored the mechanical, electrical, and other properties of polyarylesters derived from this compound and tere-/isophthalic acid. These studies are crucial for understanding the potential applications of such compounds in material science and engineering (Ismail, 1971).

Synthesis and Characterization in Organic Chemistry

The compound has been used in the synthesis of various organic molecules. For instance, its reaction with hydrazine hydrate led to the formation of a new compound, which was characterized for its molecular structure, showcasing the versatility of this compound in organic synthesis (Chang & Liu, 2007).

Application in Medicinal Chemistry

This chemical has been part of the synthesis of various biologically active compounds, including those with potential medicinal applications. A study focused on synthesizing new series of hydroxy pyrazolines, which involved converting related compounds into intermediates for further chemical reactions (Parveen, Iqbal, & Azam, 2008).

Cancer Research

In cancer research, derivatives of this compound have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity on human non-small cell lung carcinoma cell lines. This highlights the potential of these compounds in developing new cancer therapies (Ma et al., 2017).

Development of Metal Complexes with Antimicrobial Activity

The compound has been used to synthesize metal complexes (Cu(II), Co(II), and Ni(II)) with enhanced antimicrobial activities compared to the free ligand. Such research can lead to the development of new antimicrobial agents (Tharmaraj et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353018
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-74-5
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?

A1: The reaction of this compound with hydrazine hydrate leads to the formation of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. This compound, characterized by its symmetrical structure with a central N—N bond, exhibits intramolecular O—H⋯N and intermolecular C—H⋯Cl hydrogen bonds, which contribute to the stability of its crystal structure [].

Q2: Are there any known applications of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol, the product of the reaction between this compound and hydrazine hydrate?

A2: The provided research focuses primarily on the synthesis and structural characterization of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. Further research is needed to explore potential applications of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.